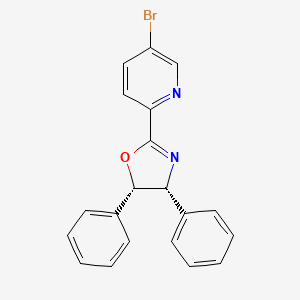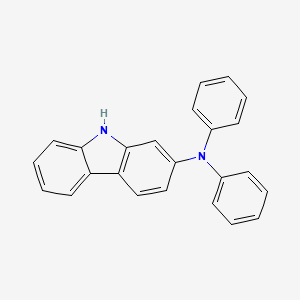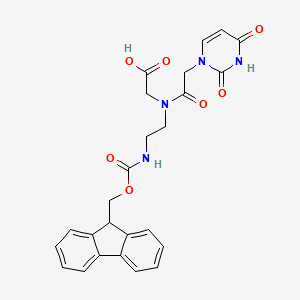
Fmoc-PNA-U-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-PNA-U-OH: is a fluorenylmethoxycarbonyl-protected peptide nucleic acid monomer that incorporates a uracil nucleobase analogue. Peptide nucleic acids (PNAs) are synthetic polymers that mimic the structure of DNA and RNA but have a peptide-like backbone. The Fmoc group is used to protect the amino group during synthesis, allowing for the creation of high-purity, high-performance PNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PNA-U-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first monomer to a solid support, followed by the sequential addition of Fmoc-protected PNA monomers. Each addition involves the removal of the Fmoc protecting group using a base such as piperidine, followed by coupling with the next monomer using reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of microwave-assisted synthesis can further enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Fmoc-PNA-U-OH primarily undergoes deprotection and coupling reactions during its synthesis. The Fmoc group is removed by treatment with a base, typically piperidine, which triggers β-elimination of the carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Coupling: HBTU, HOBt, and DIPEA are used for the coupling of monomers
Major Products: The major product of these reactions is the elongated PNA chain with the desired sequence of nucleobases. Side products may include dibenzofulvene and other byproducts from incomplete reactions .
Scientific Research Applications
Chemistry: Fmoc-PNA-U-OH is used in the synthesis of PNA oligomers, which are valuable tools in molecular biology and chemistry for studying nucleic acid interactions and developing new diagnostic tools .
Biology: In biological research, PNA oligomers synthesized from this compound are used as antisense molecules to inhibit gene expression. They can bind to complementary DNA or RNA sequences with high specificity, making them useful in gene silencing studies .
Medicine: PNAs have potential therapeutic applications, including the development of antisense antibiotics that target bacterial genes. This compound can be used to create PNA-based drugs that inhibit the expression of essential bacterial genes, providing a novel approach to combating antibiotic-resistant bacteria .
Industry: In the industrial sector, PNAs are used in the development of biosensors and diagnostic assays. The high specificity and stability of PNA-DNA interactions make them ideal for detecting specific nucleic acid sequences in complex samples.
Mechanism of Action
The mechanism of action of Fmoc-PNA-U-OH involves its incorporation into PNA oligomers, which can then bind to complementary DNA or RNA sequences. This binding occurs through Watson-Crick base pairing, similar to natural nucleic acids. The PNA-DNA or PNA-RNA duplexes formed are highly stable and resistant to enzymatic degradation, making them effective in gene silencing and diagnostic applications .
Comparison with Similar Compounds
Fmoc-PNA-A-OH: Incorporates an adenine nucleobase analogue.
Fmoc-PNA-C-OH: Incorporates a cytosine nucleobase analogue.
Fmoc-PNA-G-OH: Incorporates a guanine nucleobase analogue.
Uniqueness: Fmoc-PNA-U-OH is unique in its incorporation of a uracil nucleobase analogue, which allows it to specifically bind to adenine in complementary DNA or RNA sequences. This specificity is crucial for applications in gene silencing and diagnostics, where precise targeting of nucleic acid sequences is required.
Properties
IUPAC Name |
2-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O7/c30-21-9-11-29(24(34)27-21)13-22(31)28(14-23(32)33)12-10-26-25(35)36-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,20H,10,12-15H2,(H,26,35)(H,32,33)(H,27,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDDNBIJABMEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN(CC(=O)O)C(=O)CN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B8205599.png)
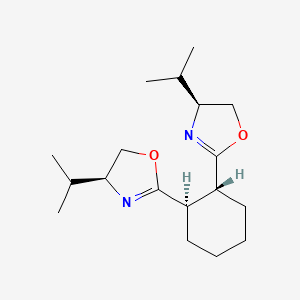
![2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8205603.png)
![(R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8205610.png)
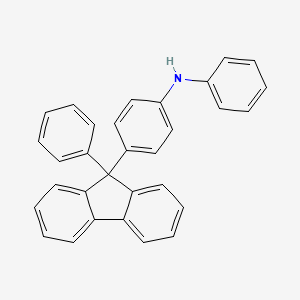
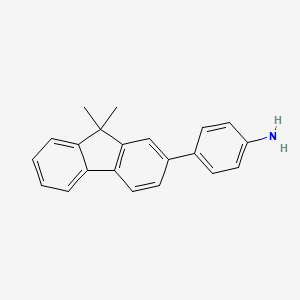
![5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8205632.png)
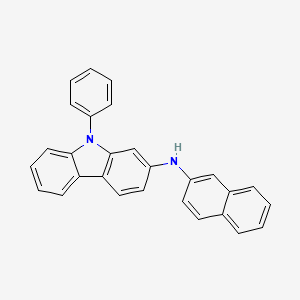
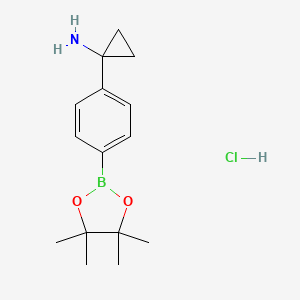
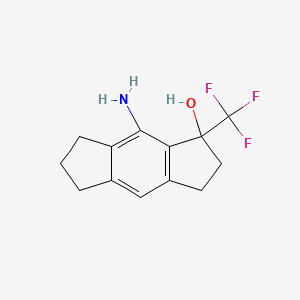
![5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B8205681.png)
![rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B8205691.png)
